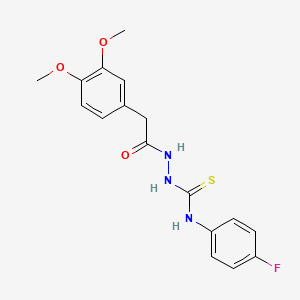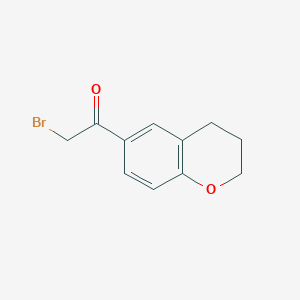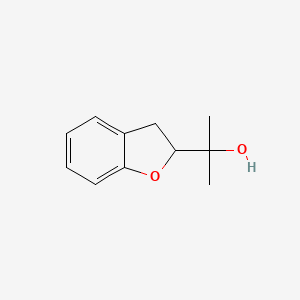
2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol typically involves the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring. The intermediate product is then subjected to further reactions to introduce the propanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzofuran ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A simpler structure without the propanol group, used in similar applications.
2-Phenoxyethanol: An intermediate in the synthesis of benzofuran derivatives.
Benzofuran: The parent compound with diverse biological activities.
Uniqueness: 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol is unique due to the presence of both the benzofuran ring and the propanol group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
XRGGMNHLIHECIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598324.png)
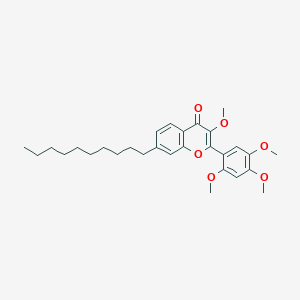
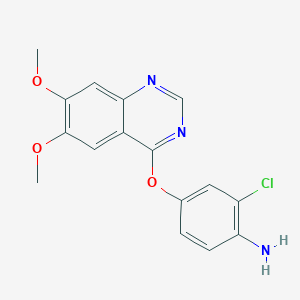
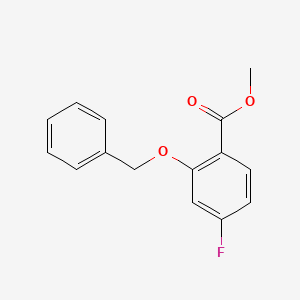
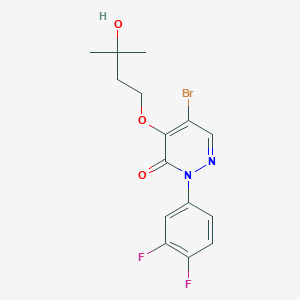
![Methyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine](/img/structure/B8598379.png)
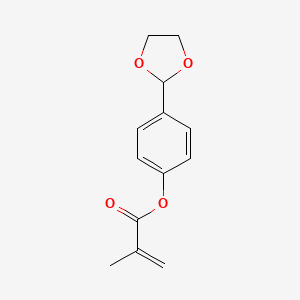
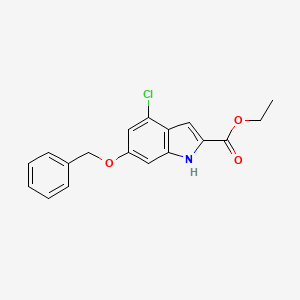
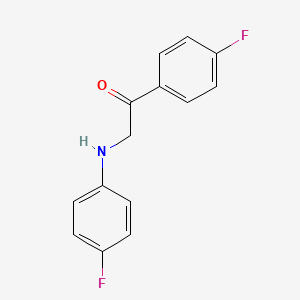
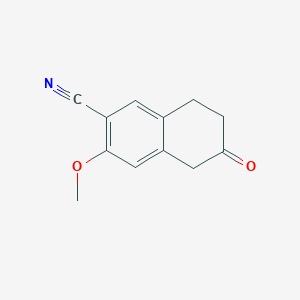
![3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid](/img/structure/B8598410.png)
![5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8598412.png)
